Diethyl azepan-4-ylphosphonate
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Overview
Description
Diethyl azepan-4-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl azepan-4-ylphosphonate typically involves the reaction of azepane derivatives with diethyl phosphite. One common method is the Kabachnik-Fields reaction, where an azepane derivative reacts with diethyl phosphite in the presence of a catalyst to form the desired phosphonate compound . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Catalysts such as palladium or copper complexes are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Diethyl azepan-4-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted phosphonates .
Scientific Research Applications
Diethyl azepan-4-ylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl azepan-4-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme .
Comparison with Similar Compounds
Diethyl phosphonate: A simpler analog with similar reactivity but lacking the azepane ring.
Amino phosphonates: Compounds with an amino group attached to the phosphonate, used in similar applications.
Uniqueness: Diethyl azepan-4-ylphosphonate is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and specificity in various chemical and biological processes .
Properties
CAS No. |
61921-67-3 |
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Molecular Formula |
C10H22NO3P |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
4-diethoxyphosphorylazepane |
InChI |
InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)10-6-5-8-11-9-7-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
BNDDIJZTPNBARG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1CCCNCC1)OCC |
Origin of Product |
United States |
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